molecular formula C7H9NO2S2 B13824701 2-Thiophenecarboxylicacid,4-amino-5-(methylthio)-,methylester(9CI)

2-Thiophenecarboxylicacid,4-amino-5-(methylthio)-,methylester(9CI)

Cat. No.: B13824701
M. Wt: 203.3 g/mol
InChI Key: OCZVKOORAJXYLD-UHFFFAOYSA-N
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Description

2-Thiophenecarboxylicacid,4-amino-5-(methylthio)-,methylester(9CI) is a chemical compound with a complex structure that includes a thiophene ring, an amino group, a methylthio group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylicacid,4-amino-5-(methylthio)-,methylester(9CI) typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.

    Addition of the Methylthio Group: The methylthio group can be added using methylthiolating agents under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylicacid,4-amino-5-(methylthio)-,methylester(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Thiophenecarboxylicacid,4-amino-5-(methylthio)-,methylester(9CI) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylicacid,4-amino-5-(methylthio)-,methylester(9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiophenecarboxylicacid,4-amino-5-bromo-,methylester
  • 2-Thiophenecarboxylicacid,4-amino-5-methyl-,ethylester

Comparison

Compared to similar compounds, 2-Thiophenecarboxylicacid,4-amino-5-(methylthio)-,methylester(9CI) is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C7H9NO2S2

Molecular Weight

203.3 g/mol

IUPAC Name

methyl 4-amino-5-methylsulfanylthiophene-2-carboxylate

InChI

InChI=1S/C7H9NO2S2/c1-10-6(9)5-3-4(8)7(11-2)12-5/h3H,8H2,1-2H3

InChI Key

OCZVKOORAJXYLD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(S1)SC)N

Origin of Product

United States

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